1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

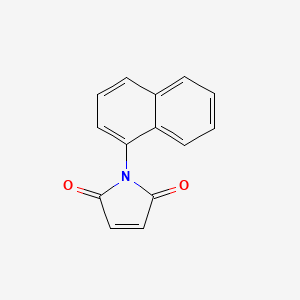

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of naphthalenes and pyrroles This compound is characterized by a naphthalene ring fused to a pyrrole ring with a dione functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of naphthalene-1-carboxylic acid and pyrrole-2,5-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione group to a diol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials with specific chemical properties

Mécanisme D'action

The mechanism of action of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Naphthalen-1-yl)-1H-indole-3-carboxylic acid: Similar structure with an indole ring instead of a pyrrole ring.

1-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a dione group.

1-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position.

Uniqueness

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a naphthalene ring fused to a pyrrole ring with a dione functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Activité Biologique

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione is an organic compound that has garnered significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring fused to a pyrrole ring with a dione functional group. Its molecular formula is , and it has a molecular weight of 223.23 g/mol. The unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against Methicillin-Resistant Staphylococcus Aureus (MRSA) and other pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been explored for its anticancer potential . It has been shown to induce apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS). In particular, studies reported that derivatives of this compound exhibited IC50 values ranging from 0.17 to 2.69 µM in Chronic Lymphocytic Leukemia (CLL) cell lines, indicating strong antiproliferative effects . The mechanism involves the disruption of cellular redox balance, leading to increased oxidative stress and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : Similar compounds have been shown to interact with crucial proteins such as β-1,3-glucanase and ABC transporters through hydrogen bonding and van der Waals forces.

- ROS Modulation : The compound's ability to induce ROS production is a key factor in its anticancer activity. This leads to cellular damage and apoptosis in cancer cells while sparing normal cells at lower concentrations .

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Indole-3-yl)-pyrrole-2,5-dione | Indole moiety instead of naphthalene | Inhibitor of glycogen synthase kinase 3-beta |

| 1-(Naphthalen-2-yl)-pyrrole-2,5-dione | Similar structure with different substitution | Potentially different biological activity |

| 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | Ethyl and methyl substituents on pyrrole | Different substitution pattern affects reactivity |

These comparisons highlight the distinct pharmacological properties attributed to the naphthalene component in this compound.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones against MRSA and E. coli strains.

- Anticancer Activity : In vitro studies on CLL cell lines revealed that treatment with this compound led to a reduction in cell viability by over 80% at concentrations around its IC50 values .

- Toxicity Assessment : Toxicity studies indicated that at lower concentrations (10 µg/mL), the compound did not induce significant toxicity in healthy peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

1-naphthalen-1-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHYOHVWHQWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285233 | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-39-9 | |

| Record name | 3369-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.